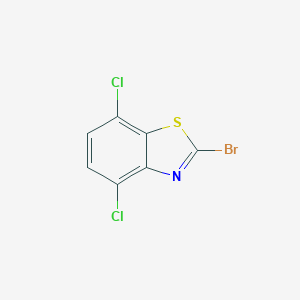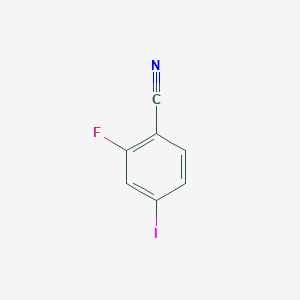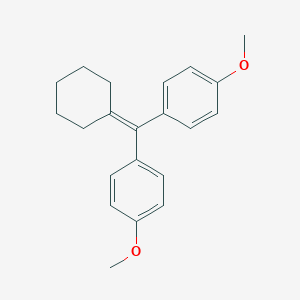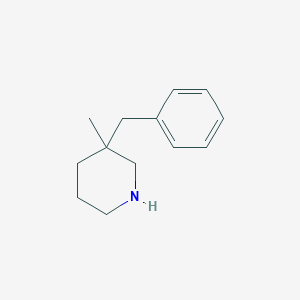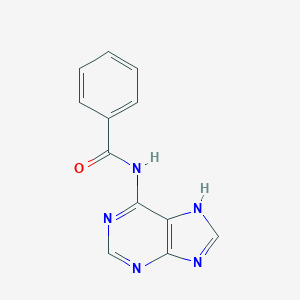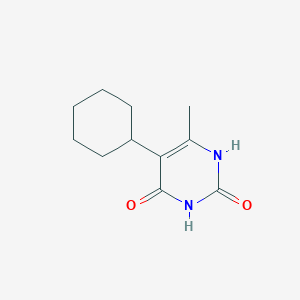
5-Thiophen-2-YL-isoxazole
概述
描述
5-Thiophen-2-YL-isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a thienyl group at the 5-position Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions The thienyl group, derived from thiophene, is a sulfur-containing aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiophen-2-YL-isoxazole can be achieved through several methods. One common approach involves the reaction of chalcone dibromides with hydroxylamine hydrochloride under basic conditions. The use of potassium hydroxide (KOH) as a base yields mixtures of isomeric isoxazoles, with the desired this compound being the major product . Another method involves the reaction of thiophene-containing 1,3-diketones with hydroxylamine hydrochloride, which also produces the target compound in good yields .
Industrial Production Methods
Industrial production of this compound typically employs scalable synthetic routes that ensure high yields and purity. Microwave-assisted synthesis has been reported as an efficient method for producing 5-substituted isoxazoles, including this compound. This method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave irradiation, significantly reducing reaction times and improving yields .
化学反应分析
Types of Reactions
5-Thiophen-2-YL-isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced isoxazole derivatives.
Substitution: Substituted isoxazole and thienyl derivatives.
科学研究应用
5-Thiophen-2-YL-isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential as an anti-inflammatory, analgesic, and anticonvulsant agent.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 5-Thiophen-2-YL-isoxazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . It may also interact with receptors in the central nervous system, contributing to its anticonvulsant and analgesic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Isoxazole: The parent compound of 5-Thiophen-2-YL-isoxazole, lacking the thienyl substitution.
Thiazole: A similar five-membered heterocycle containing sulfur and nitrogen atoms.
Oxazole: Another five-membered ring with oxygen and nitrogen atoms, but with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both the isoxazole and thienyl rings, which confer distinct electronic and steric properties. This combination enhances its biological activity and makes it a versatile compound for various applications. The thienyl group can participate in π-π interactions and hydrogen bonding, further contributing to its unique properties .
属性
IUPAC Name |
5-thiophen-2-yl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRAAHWCKJMGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 5-(2-Thienyl)isoxazole derivatives?
A1: One common method involves using a thienyl trichloroallyl ketone as a starting material. This ketone reacts with hydroxylamine to initially form a dichloromethyl-substituted isoxazole intermediate. [] Further reaction with hydroxylamine leads to the formation of the desired 5-(2-Thienyl)isoxazole derivative with a hydroxyiminomethyl substituent at the 3-position. []
Q2: Besides the hydroxyiminomethyl substituent, what other substituents at the 3-position of the 5-(2-Thienyl)isoxazole have been explored?
A2: The synthesis of various 3-substituted 5-(2-Thienyl)isoxazoles has been reported. [] While specific substituents aren't detailed in the provided abstracts, this suggests exploration of structure-activity relationships by modifying this position.
Q3: The provided research mentions using spectroscopic techniques for compound characterization. What specific information can be obtained from these analyses?
A3: The research utilizes IR, 1H-NMR, 13C-NMR, and LC-MS for structural confirmation. [] IR spectroscopy helps identify functional groups present in the molecule. 1H-NMR and 13C-NMR provide information about the number and environment of hydrogen and carbon atoms, respectively, confirming the molecule's structure. LC-MS helps determine the molecular weight and purity of the synthesized compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
